4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid
Overview
Description
Scientific Research Applications
- Application : The compound 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol is used in organic synthesis .
- Method of Application : The specific methods of application or experimental procedures would depend on the context of the synthesis. Typically, this compound might be used as a building block or reagent in the synthesis of more complex molecules .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, the use of this compound could enable the synthesis of molecules with desired properties .
- Application : Fluorinated pyrroles, which could potentially be synthesized from compounds like 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid, have various applications in medicinal chemistry .
- Method of Application : Synthetic approaches towards pyrroles, bearing fluorine atoms and trifluoromethyl group, are overviewed in the literature . The specific methods would depend on the target molecule.
- Results or Outcomes : Fluoropyrrole derivatives are important anti-inflammatory agents, stable GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, Angiotensin II receptor antagonists used in therapy for treating hypertension . A fluorinated pyrrole derivative chlorfenapyr, discovered in 1988, was commercialized in 1995 as a broad-spectrum insecticide .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
properties
IUPAC Name |
2-[4-fluoro-3-methyl-2-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-5-7(11)3-2-6(4-8(15)16)9(5)10(12,13)14/h2-3H,4H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPLYLYVMZKVSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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